3,5-Dinitrobenzoyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzoyl isothiocyanate is an organic compound characterized by the presence of both nitro groups and an isothiocyanate functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrobenzoyl isothiocyanate typically involves the reaction of 3,5-dinitrobenzoic acid with thionyl chloride to form 3,5-dinitrobenzoyl chloride. This intermediate is then reacted with potassium thiocyanate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrobenzoyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Typical reaction conditions involve the use of solvents such as dichloromethane or acetonitrile and may require heating or the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives and other substituted benzoyl compounds. These products are often characterized by their distinct melting points and spectroscopic properties .
Scientific Research Applications
3,5-Dinitrobenzoyl isothiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dinitrobenzoyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with amines and thiols to form stable thiourea and dithiocarbamate linkages, respectively. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic Acid: Similar in structure but lacks the isothiocyanate group.
3,5-Dinitrobenzoyl Chloride: An intermediate in the synthesis of 3,5-Dinitrobenzoyl isothiocyanate.
Uniqueness
This compound is unique due to the presence of both nitro and isothiocyanate groups, which confer distinct reactivity and versatility in chemical synthesis and analysis. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in biochemical and medicinal research.
Properties
CAS No. |
78225-79-3 |
---|---|
Molecular Formula |
C8H3N3O5S |
Molecular Weight |
253.19 g/mol |
IUPAC Name |
3,5-dinitrobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H3N3O5S/c12-8(9-4-17)5-1-6(10(13)14)3-7(2-5)11(15)16/h1-3H |
InChI Key |
ZTGVOMYPBSUJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.